molecular formula C18H19ClN2O4 B2681992 N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396761-64-0

N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2681992
CAS No.: 1396761-64-0
M. Wt: 362.81
InChI Key: ZRWUUPAVXYEQHG-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a chloro group, a methoxy group, a hydroxy group, and a phenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and chloro groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or chlorinated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic use.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

  • N-(3-chloro-4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness: N1-(3-chloro-4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-25-16-8-7-13(11-14(16)19)21-18(24)17(23)20-10-9-15(22)12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWUUPAVXYEQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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